molecular formula C40H56O4 B1256373 Cycloviolaxanthin

Cycloviolaxanthin

Cat. No.: B1256373
M. Wt: 600.9 g/mol
InChI Key: RZEVGLVRLUDYEA-NIACDKIHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Cycloviolaxanthin” is a complex organic molecule characterized by multiple double bonds, hydroxyl groups, and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic structure and the introduction of the hydroxyl groups. Common synthetic routes may involve:

    Cyclization reactions: to form the bicyclic core.

    Hydroxylation reactions: to introduce hydroxyl groups at specific positions.

    Isomerization reactions: to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of such complex molecules often requires advanced techniques such as:

    Catalytic processes: to ensure high yield and selectivity.

    Purification methods: like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-2-hydroxy-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptane: A simpler analog with similar bicyclic structure.

    (1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-hydroxy-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaene: A linear analog with multiple double bonds.

Uniqueness

The uniqueness of the compound lies in its combination of bicyclic structure, multiple double bonds, and specific stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

IUPAC Name

(2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(2R,4S)-2-hydroxy-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(43-39)27-37(39,9)41)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(44-40)28-38(40,10)42/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,37+,38+,39?,40?/m0/s1

InChI Key

RZEVGLVRLUDYEA-NIACDKIHSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C12O[C@@H](CC1(C)C)C[C@]2(O)C)/C)/C)/C=C/C=C(/C=C/C34O[C@@H](CC3(C)C)C[C@]4(O)C)\C

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(O1)CC2(C)O)(C)C)C=CC=C(C)C=CC34C(CC(O3)CC4(C)O)(C)C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(O1)CC2(C)O)(C)C)C=CC=C(C)C=CC34C(CC(O3)CC4(C)O)(C)C

Synonyms

cycloviolaxanthin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cycloviolaxanthin
Reactant of Route 2
Cycloviolaxanthin
Reactant of Route 3
Cycloviolaxanthin
Reactant of Route 4
Cycloviolaxanthin
Reactant of Route 5
Cycloviolaxanthin
Reactant of Route 6
Cycloviolaxanthin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.